1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride
Description
1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride is a pyrimidine-based small molecule featuring a cyclopentylamine moiety substituted with difluoromethyl and methyl groups on the pyrimidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Pyrimidine derivatives are widely studied for their bioactivity, particularly as kinase inhibitors or enzyme modulators, though specific applications for this compound require further investigation .
Properties
IUPAC Name |
1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3.ClH/c1-7-6-8(9(12)13)16-10(15-7)11(14)4-2-3-5-11;/h6,9H,2-5,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRPGPFEKNNVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2(CCCC2)N)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-6-methylpyrimidine and difluoromethylamine.
Cyclopentane Ring Introduction: The cyclopentane ring is introduced via a nucleophilic substitution reaction, where a cyclopentylamine reacts with the pyrimidine intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group is known to enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through inhibition or activation, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Findings:
Structural Variations: The target compound integrates a pyrimidine ring with difluoromethyl and methyl groups, differentiating it from analogs with trifluoromethyl (e.g., ) or piperidine (e.g., ). Difluoromethyl balances lipophilicity and metabolic stability compared to trifluoromethyl .
Physicochemical Properties :
- The trifluoromethyl analogs (e.g., ) exhibit higher molecular weights and greater electronegativity, which may enhance binding to hydrophobic enzyme pockets but reduce solubility.
- Piperidine and piperazine substituents (e.g., ) improve aqueous solubility due to their basic nitrogen atoms, whereas cyclopentylamine prioritizes steric effects .
Synthetic Complexity :
- The target compound’s synthesis likely involves coupling pyrimidine intermediates with cyclopentylamine, as seen in analogous procedures using triethylamine and dichloromethane as solvents .
- In contrast, trifluoromethyl derivatives require specialized fluorination steps, increasing production costs .
Biological Relevance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
